molecular formula C12H10Cl2N2OS B2870892 N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide CAS No. 304895-15-6

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B2870892
CAS No.: 304895-15-6
M. Wt: 301.19
InChI Key: UDXIXURLORNTCF-UHFFFAOYSA-N
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Description

N-[5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a thiazole ring substituted at the 5-position with a (2,5-dichlorophenyl)methyl group and at the 2-position with an acetamide moiety. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, is structurally analogous to bioactive molecules such as penicillin derivatives, as noted in studies of related acetamide compounds . The 2,5-dichlorophenyl substituent introduces lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7(17)16-12-15-6-10(18-12)5-8-4-9(13)2-3-11(8)14/h2-4,6H,5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXIXURLORNTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its versatility in biological applications, particularly in the fields of antimicrobial and anticancer research. The following sections delve into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10Cl2N2OS
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 685884

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways, leading to reduced cellular energy and ultimately cell death. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various pathogens with MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .
  • Biofilm Formation Inhibition : this compound was shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential utility in treating infections associated with biofilms .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Cytotoxicity : The thiazole moiety is essential for cytotoxic activity against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances the cytotoxic effects. Variations in substituents can lead to different levels of activity, emphasizing the importance of molecular structure in therapeutic efficacy .

Case Studies

Several case studies have explored the biological activities of thiazole derivatives similar to this compound:

  • Antitumor Activity : A study evaluated a series of thiazole derivatives and found that modifications at specific positions on the thiazole ring could enhance anticancer activity against human glioblastoma and melanoma cell lines .
  • Antibacterial Efficacy : In another investigation, thiazole derivatives were synthesized and assessed for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited superior antibacterial activity compared to existing antibiotics .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC values between 0.22 - 0.25 μg/mL
Biofilm InhibitionEffective against Staphylococcus aureus
CytotoxicityIC50 values lower than doxorubicin
Structure ActivityModifications enhance activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Dichlorophenyl Substitution Patterns

Positional isomerism of chlorine atoms on the phenyl ring significantly impacts molecular conformation and bioactivity. For example:

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The 2,6-dichloro substitution results in a dihedral angle of 79.7° between the phenyl and thiazole rings, fostering intermolecular N–H···N hydrogen bonds that stabilize crystal packing .
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (): The 2,4-dichloro configuration in oxadiazole derivatives correlates with selective anticancer activity (e.g., IC50 = 2.46 μg/mL against Hep-G2 liver cancer cells) .

Heterocycle Variations: Thiazole vs. Oxadiazole

Replacing the thiazole ring with oxadiazole (a nitrogen-rich heterocycle) introduces distinct electronic and hydrogen-bonding capabilities:

  • Thiazole-based compounds (e.g., ): The sulfur atom enhances lipophilicity, while the nitrogen enables hydrogen bonding, as seen in the R2,2(8) hydrogen-bonded chains of 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
  • Oxadiazole-based compounds (): The oxadiazole core, with two nitrogen atoms, may improve solubility or metabolic stability. Derivatives demonstrated notable anticancer activity, though direct comparisons to thiazole analogs are lacking .

Data Table: Structural and Functional Comparison

Compound Name Substituent Positions Heterocycle Key Biological Activity/Properties Structural Features References
N-[5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide 2,5-dichlorophenyl Thiazole Hypothesized antimicrobial/anticancer High lipophilicity; untested dihedral angles -
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-dichlorophenyl Thiazole Structural model for hydrogen bonding Dihedral angle = 79.7°; R2,2(8) H-bond chains
N-{[5-(2,4-Dichlorophenyl)-oxadiazol-2-yl]methyl}amine derivatives 2,4-dichlorophenyl Oxadiazole Liver cancer (Hep-G2 IC50 = 2.46 μg/mL) Oxadiazole enhances solubility
2-(4-Chlorophenyl)-N-(thiazol-2-yl)acetamide 4-chlorophenyl Thiazole Unspecified bioactivity Simpler substituent; lower steric bulk

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